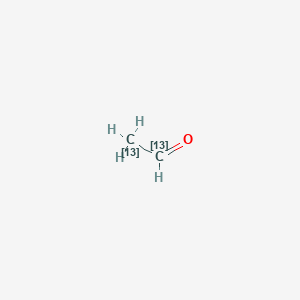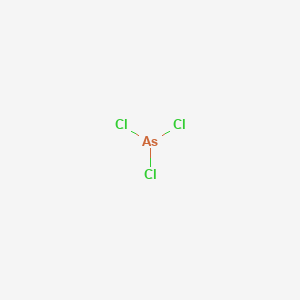
Acetaldehyde-13C2
Übersicht
Beschreibung
Acetaldehyde-13C2 is a carbon-13 labeled organic chemical compound that is highly reactive, especially with biogenic amines . It has a linear formula of 13CH313CHO . The CAS number is 1632-98-0 and the molecular weight is 46.04 .
Synthesis Analysis
Acetaldehyde-13C2 can be used for synthesis or to analyze acetylaldehyde amounts in various samples, as it is a known contaminant . It is a relatively nontoxic substance when administered alone .Molecular Structure Analysis
The linear formula of Acetaldehyde-13C2 is 13CH313CHO . The molecular weight is 46.04 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Acetaldehyde-13C2 is highly reactive, especially with alcohol and acid to form more complex compounds . It has been demonstrated that water, in the presence of an acid or a base, adds rapidly to the carbonyl function of aldehydes and ketones establishing a reversible equilibrium with a hydrate .Physical And Chemical Properties Analysis
Acetaldehyde-13C2 has a boiling point of 21 °C and a melting point of -125 °C . It has a density of 0.820 g/mL at 25 °C . It is a flammable liquid with a pungent, fruity smell .Wissenschaftliche Forschungsanwendungen
1. Spectroscopic Study in Chemical Systems
Acetaldehyde-13C2 is used in spectroscopic studies to understand chemical equilibria in systems involving acetaldehyde and water. These studies employ quantitative 1H- and 13C-NMR spectroscopy to investigate the speciation in these mixtures, crucial for various industrial and chemical processes (Scheithauer et al., 2015).
2. Environmental Health and Pollution Research
[13C2]-Acetaldehyde has been employed to study DNA modifications caused by environmental pollutants. Research involving rats exposed to low concentrations of [13C2]-acetaldehyde found DNA adduct formation in the lungs and brain, highlighting the compound's role in understanding the health impacts of air pollution (Sanchez et al., 2018). Additionally, Acetaldehyde-13C2 aids in the photochemical production study of atmospheric pollutants like formaldehyde and acetone, offering insights into their formation and effects on human health (Guo & Chen, 2013).
3. Combustion and Fuel Research
In the field of combustion and fuel, Acetaldehyde-13C2 is crucial for studying the low-temperature oxidation chemistry of acetaldehyde. This research is imperative for understanding auto-ignition and cool flame phenomena in fossil and bio-derived fuels, providing insights into emission control and energy efficiency (Tao et al., 2018).
4. Environmental Sensing and Monitoring
Acetaldehyde-13C2 is also significant in developing sensing technologies for environmental monitoring. A study on a self-powered acetaldehyde sensor based on biofuel cell technology demonstrates its application in detecting organic pollutants, emphasizing its role in environmental protection and monitoring (Zhang et al., 2012).
5. Astrochemistry and Space Science
The compound is relevant in astrochemistry for understanding the chemical composition of interstellar and cometary environments. Infrared spectra and intensities of Acetaldehyde-13C2 provide crucial data for identifying and quantifying acetaldehyde in astronomical ices, contributing to our knowledge of cosmic chemistry (Hudson & Ferrante, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449064 | |
| Record name | Acetaldehyde-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaldehyde-13C2 | |
CAS RN |
1632-98-0 | |
| Record name | Acetaldehyde-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1632-98-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B116432.png)




cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)





![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)
